molecular formula C4H2BrF2N3O2 B13455692 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole

1-(bromodifluoromethyl)-3-nitro-1H-pyrazole

Cat. No.: B13455692
M. Wt: 241.98 g/mol
InChI Key: QCQIYZQUGKFYGK-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromodifluoromethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group onto a pyrazole ring. One common method is the reaction of a pyrazole derivative with a bromodifluoromethylating agent under controlled conditions. For example, the reaction of 3-nitro-1H-pyrazole with bromodifluoromethyltrimethylsilane in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromodifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chlorodifluoromethyl)-3-nitro-1H-pyrazole
  • 1-(Trifluoromethyl)-3-nitro-1H-pyrazole
  • 1-(Difluoromethyl)-3-nitro-1H-pyrazole

Uniqueness

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C4H2BrF2N3O2

Molecular Weight

241.98 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-3-nitropyrazole

InChI

InChI=1S/C4H2BrF2N3O2/c5-4(6,7)9-2-1-3(8-9)10(11)12/h1-2H

InChI Key

QCQIYZQUGKFYGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])C(F)(F)Br

Origin of Product

United States

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